![molecular formula C22H28N2O3S B3507366 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide](/img/structure/B3507366.png)
5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide
Vue d'ensemble
Description
5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed to treat non-small cell lung cancer (NSCLC) patients who have developed resistance to first-line EGFR TKIs.
Mécanisme D'action
5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is a reversible inhibitor of EGFR TK activity, which selectively targets mutant forms of EGFR, including the T790M mutation. 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide binds to the ATP-binding site of EGFR, which prevents the phosphorylation of downstream signaling molecules and inhibits cell proliferation and survival.
Biochemical and Physiological Effects:
5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has been shown to inhibit the growth of NSCLC cells in vitro and in vivo. In clinical trials, 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has demonstrated a high objective response rate and a prolonged progression-free survival in NSCLC patients with the T790M mutation. 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has also shown a favorable safety profile, with fewer adverse events compared to first-generation EGFR TKIs.
Avantages Et Limitations Des Expériences En Laboratoire
5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is a highly selective and potent inhibitor of EGFR TK activity, which makes it an ideal tool for studying the role of EGFR signaling in cancer biology. However, the high cost and limited availability of 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide may limit its use in some lab experiments.
Orientations Futures
There are several future directions for the development of 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide. One direction is the investigation of combination therapies with other targeted agents or immune checkpoint inhibitors to overcome resistance mechanisms and improve treatment outcomes. Another direction is the development of biomarkers to identify NSCLC patients who are most likely to benefit from 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide therapy. Additionally, the optimization of the dosing schedule and the investigation of the long-term safety and efficacy of 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide are important areas of future research.
Applications De Recherche Scientifique
5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has been extensively studied in preclinical and clinical trials. In preclinical studies, 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide demonstrated potent and selective activity against EGFR mutations, including the T790M mutation, which is the most common mechanism of resistance to first-generation EGFR TKIs. In clinical studies, 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has shown promising results in NSCLC patients who have developed resistance to first-line EGFR TKIs. 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has been approved by the FDA for the treatment of NSCLC patients with the T790M mutation.
Propriétés
IUPAC Name |
5-(azepane-1-carbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-8-11-20(18(3)14-16)23-28(26,27)21-15-19(10-9-17(21)2)22(25)24-12-6-4-5-7-13-24/h8-11,14-15,23H,4-7,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUNIXDIBQYZBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCCC3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepan-1-ylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.